N-(2-chloro-4-fluorophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide
Description
The compound N-(2-chloro-4-fluorophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide features a unique cyclohepta[b]pyridine core fused with a sulfur-linked acetamide moiety. Key structural elements include:
- Cyano (CN) and trifluoromethyl (CF₃) substituents: Improve metabolic stability and electronic properties.
- Tetrahydrocycloheptane ring: Introduces conformational rigidity compared to smaller heterocycles .
This scaffold is hypothesized to target enzymes or receptors in pesticidal or therapeutic applications, given structural similarities to bioactive pyridine/acetamide derivatives .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF4N3OS/c21-14-8-11(22)6-7-16(14)27-17(29)10-30-19-13(9-26)18(20(23,24)25)12-4-2-1-3-5-15(12)28-19/h6-8H,1-5,10H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELBLNFYXFSGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NC3=C(C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF4N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological screening, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
1. Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of various precursor compounds. The synthesis typically includes:
- Starting Materials : N-(2-chloro-4-fluorophenyl)acetamide and 3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine.
- Reagents : Common reagents include bases such as sodium hydride and solvents like dimethylformamide (DMF).
The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
2.1 Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound displayed varying MIC values against different bacterial strains, indicating its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
This table summarizes the antimicrobial efficacy against selected pathogens.
2.2 Antitumor Activity
In addition to its antimicrobial properties, the compound has been evaluated for antitumor activity. A study indicated that it inhibits growth in various cancer cell lines through the following mechanisms:
- Targeting Kinases : It acts as a potent inhibitor of c-KIT kinase, which is implicated in several cancers including gastrointestinal stromal tumors (GISTs). The compound demonstrated effectiveness against both wild-type and mutant forms of c-KIT.
Case Study: In Vivo Efficacy
A notable case study involved the administration of this compound in mouse models of GIST. The results showed:
- Tumor Reduction : Significant reduction in tumor size was observed after treatment over a four-week period.
The compound's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting specific kinases involved in cell proliferation and survival.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in microbial cells.
4.
This compound shows promising biological activity with potential applications in antimicrobial and antitumor therapies. Ongoing research is necessary to fully elucidate its mechanisms and optimize its therapeutic efficacy.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Heterocycle Variations
Table 1: Comparison of Core Heterocycles and Substituents
| Compound Name | Core Structure | Key Substituents | Biological Relevance (Inferred) |
|---|---|---|---|
| Target Compound | Cyclohepta[b]pyridine | 3-CN, 4-CF₃, tetrahydro ring | Potential enzyme inhibition |
| [N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide [3] | Pyridine | 3-CN, 4-CF₃, 6-(4-methylphenyl) | Insecticidal activity (Fipronil class) |
| [N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide [9] | 1,2,4-Triazole | 4-Ethyl, 5-pyridinyl | Enhanced binding via H-bonding |
| [2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide [10] | Thieno[3,2-d]pyrimidine | 4-Oxo, 4-chlorophenyl | Kinase inhibition (hypothesized) |
| [N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide [11] | Chromeno[2,3-d]pyrimidine | 9-Methyl, 4-methylphenyl | Anticancer potential |
Key Observations :
Substituent Effects on Bioactivity
Table 2: Substituent Impact on Physicochemical Properties
Structural-Activity Relationships :
Preparation Methods
Introduction of Trifluoromethyl and Cyano Groups
Trifluoromethylation often employs vapor-phase fluorination using catalysts in fluidized-bed reactors. For example, 3-picoline undergoes sequential chlorination and fluorination at 335–380°C to yield 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF). Adapting this method, the cycloheptapyridine core is treated with chlorine gas at elevated temperatures, followed by reaction with hydrogen fluoride in the presence of a chromium-based catalyst to install the trifluoromethyl group. Cyano groups are introduced via nucleophilic substitution using potassium cyanide under refluxing ethanol, targeting the 3-position of the ring.
Functionalization of the Sulfanyl Linker
The sulfanyl (-S-) bridge is installed through a substitution reaction between a thiolate anion and a chloroacetamide intermediate. In a representative procedure, 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide is reacted with the sodium salt of 2-mercapto-3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction proceeds via an SN2 mechanism, with triethylamine as a base to scavenge HCl. Yields range from 65–78%, depending on the purity of the thiolate precursor.
Optimization of Reaction Conditions
Key parameters influencing this step include:
-
Temperature : Lower temperatures (0–5°C) minimize side reactions such as oxidation of the thiolate to disulfides.
-
Solvent : Polar aprotic solvents like THF or DMF enhance nucleophilicity of the thiolate.
-
Stoichiometry : A 1.2:1 molar ratio of thiolate to chloroacetamide ensures complete conversion.
Preparation of the N-(2-Chloro-4-Fluorophenyl)Acetamide Intermediate
The acetamide fragment is synthesized by reacting 2-chloro-4-fluoroaniline with chloroacetyl chloride in toluene under basic conditions. Triethylamine is added to neutralize HCl, and the mixture is stirred at room temperature for 4 hours. After filtration and evaporation, the crude product is recrystallized from chloroform to yield pink blocks of 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide.
Reaction Scheme :
Coupling of Fragments and Final Purification
The sulfanyl-linked cycloheptapyridine and acetamide intermediates are coupled under mild conditions. A mixture of the two components in dichloromethane (DCM) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) at room temperature for 12 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to afford the final compound as a white solid.
Analytical Data
-
Spectroscopic Confirmation :
Challenges and Alternative Approaches
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
